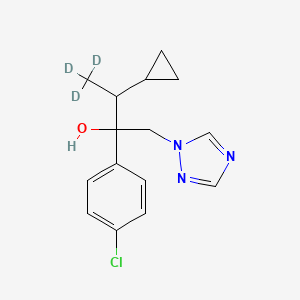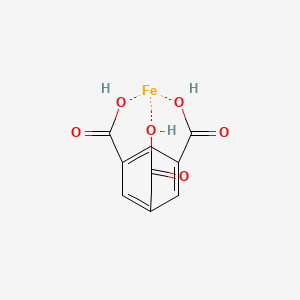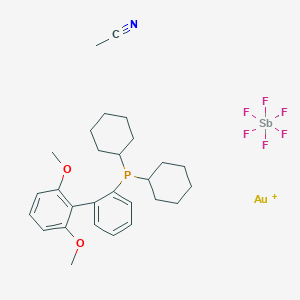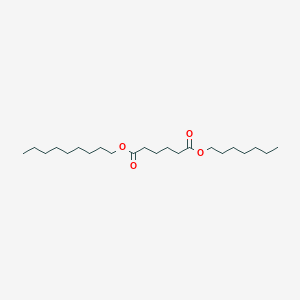![molecular formula C6H8O6 B12054006 (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one is a labeled isotopologue of ascorbic acid (vitamin C). This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one typically involves the incorporation of carbon-13 isotopes into the ascorbic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ascorbic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic products. Alternatively, chemical synthesis methods can be scaled up to produce larger quantities of the labeled compound. These methods require stringent quality control to ensure the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of dehydroascorbic acid.
Reduction: Reducing agents like sodium borohydride can reduce the compound back to its original form if it has been oxidized.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides can introduce new functional groups.
Major Products
The major products formed from these reactions include dehydroascorbic acid (from oxidation) and various substituted derivatives (from nucleophilic substitution).
Applications De Recherche Scientifique
The compound is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used to trace reaction pathways and study the kinetics of ascorbic acid-related reactions.
Biology: Helps in understanding the metabolic pathways of ascorbic acid in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of ascorbic acid in the body.
Industry: Applied in the development of new ascorbic acid derivatives with potential therapeutic benefits.
Mécanisme D'action
The compound exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include various enzymes and proteins involved in redox reactions. The pathways involved are primarily those related to the reduction-oxidation balance within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ascorbic Acid:
Dehydroascorbic Acid: The oxidized form of ascorbic acid.
Ethyl Acetoacetate: Another compound used in similar research applications due to its reactive nature.
Uniqueness
The uniqueness of (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it an invaluable tool in research compared to its non-labeled counterparts.
Propriétés
Formule moléculaire |
C6H8O6 |
|---|---|
Poids moléculaire |
182.08 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
CIWBSHSKHKDKBQ-RQFYRPEFSA-N |
SMILES isomérique |
[13CH2]([13C@@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)



![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)

![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)

